1-[4-(3-Methyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(3-Methyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a unique combination of functional groups, including an oxazepane ring, a piperidine ring, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Methyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazepane ring, which can be synthesized from 1,2-amino alcohols or aziridines. The piperidine ring is then introduced through a nucleophilic substitution reaction. Finally, the propenone moiety is added via an aldol condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Methyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the propenone moiety to a saturated ketone or alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the piperidine or oxazepane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-[4-(3-Methyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of 1-[4-(3-Methyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-[4-(3-Methyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one: shares similarities with other compounds containing oxazepane or piperidine rings, such as morpholine derivatives and piperidine-based drugs.
Morpholine: A simpler analog with a similar ring structure but lacking the propenone moiety.
Piperidine: A common structural motif in many pharmaceuticals, known for its biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
1-[4-(3-methyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-3-14(18)16-8-5-13(6-9-16)15(19)17-7-4-10-20-11-12(17)2/h3,12-13H,1,4-11H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSOKWIPGXCSMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCCN1C(=O)C2CCN(CC2)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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